2,3-二甲基-4-(三氟甲基硫代)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

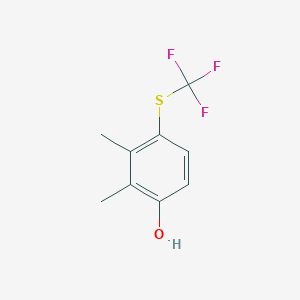

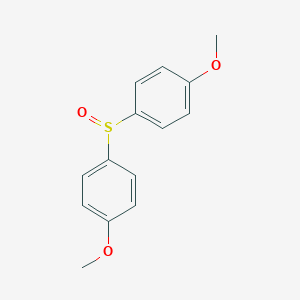

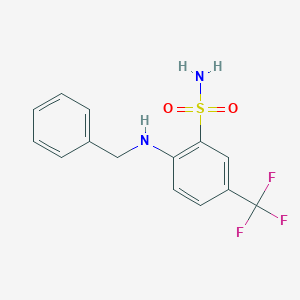

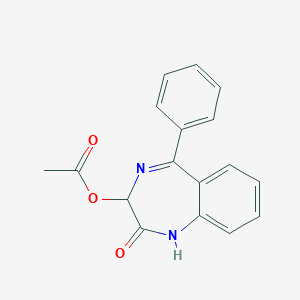

“2,3-Dimethyl-4-(trifluoromethylthio)phenol” is a chemical compound with the molecular formula C9H9F3OS . It is used in the preparation of phenylamino derivative, which is an important intermediate in the synthesis of toltrazuril .

Synthesis Analysis

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 1 sulfur atom, and 1 oxygen atom .Chemical Reactions Analysis

The functionalization of phenols was exclusively para-selective; phenols unsubstituted in both the ortho- and para positions solely gave the para-substituted SCF3-products in all cases . Some additional transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide were performed giving bromo-, iodo-, nitro- and benzyl substituted products .Physical And Chemical Properties Analysis

The boiling point of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” is 120-123 °C (Press: 16 Torr), and its density is predicted to be 1.34±0.1 g/cm3 . The pKa is predicted to be 9.06±0.23 .科学研究应用

酸促进的苯酚直接亲电三氟甲基硫代化

一项应用涉及酸促进的苯酚亲电三氟甲基硫代化,得到对位选择性的 SCF3 产物。该工艺允许苯酚官能化,包括雌酮和雌二醇的生物活性 SCF3 类似物,证明了该化合物在合成修饰的生物分子和潜在药物中的效用 (Jereb & Gosak, 2015)。

铜(I)催化的串联转化合成

另一项研究报道了通过铜(I)催化的串联转化,采用 C-S 偶联/C-H 官能化,轻松合成 2-(苯硫基)苯酚。该方法突出了苯酚衍生物在创建复杂有机结构方面的多功能性,强调了苯酚在合成有机化学中的重要性 (Xu et al., 2010)。

苄位 C-H 三氟甲基化

苯酚衍生物在苄位 C-H 三氟甲基化过程中也发挥着至关重要的作用,其中苯酚衍生物中羟基的对位被 CF3 基团选择性取代。该方法展示了苯酚衍生物在改性化学结构以增强生物活性或物理性质方面的效用 (Egami et al., 2015)。

新型聚合物应用

在新型聚合物的开发中,一项研究为聚(2,6-二甲基-1,4-苯撑氧)引入了三功能铵部分,用于碱性阴离子交换膜。该应用展示了改性苯酚在为能量转换和存储技术创造先进材料方面的潜力 (Li et al., 2014)。

铜辅助氧化三氟甲基硫代化

进一步突出了该化合物在有机合成中的作用,一项研究调查了铜辅助的 2,3-丙二烯酸氧化三氟甲基硫代化。该反应途径阐明了该化合物在将含氟官能团引入有机分子中的重要性,这对于开发药物和农用化学品至关重要 (Pan et al., 2017)。

安全和危害

作用机制

Target of Action

It’s known that the compound is used in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols .

Mode of Action

The compound is used in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This process is accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization is exclusively para-selective .

属性

IUPAC Name |

2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUDEIARBMXTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563806 |

Source

|

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129644-70-8 |

Source

|

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)